Cas no 893442-11-0 (2-(2-Chlorothiophen-3-yl)acetonitrile)

2-(2-Chlorothiophen-3-yl)acetonitrile is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. This compound features a chlorothiophene core coupled with an acetonitrile functional group, offering reactivity at both sites for further derivatization. Its structure makes it valuable for constructing complex molecules, particularly in the development of agrochemicals, pharmaceuticals, and specialty materials. The chlorothiophene moiety enhances electrophilic substitution potential, while the nitrile group provides a handle for additional transformations, such as hydrolysis or reduction. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its utility in cross-coupling reactions and as an intermediate in heterocyclic chemistry underscores its importance in industrial and academic settings.
2-(2-Chlorothiophen-3-yl)acetonitrile structure
893442-11-0 structure
Product name:2-(2-Chlorothiophen-3-yl)acetonitrile
CAS No:893442-11-0
MF:C6H4ClNS
MW:157.620658874512
MDL:MFCD26401044
CID:2192336
PubChem ID:10844654

2-(2-Chlorothiophen-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-thiopheneacetonitrile
    • 2-(2-chlorothiophen-3-yl)acetonitrile
    • XHZAVOQCIGAWGL-UHFFFAOYSA-N
    • 3-Thiopheneacetonitrile, 2-chloro-
    • 2-(2-Chlorothiophen-3-yl)acetonitrile
    • MDL: MFCD26401044
    • Inchi: 1S/C6H4ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1H2
    • InChI Key: XHZAVOQCIGAWGL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CS1)CC#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Topological Polar Surface Area: 52

2-(2-Chlorothiophen-3-yl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-3456067-1g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0
1g
$871.0 2023-09-03
Enamine
EN300-3456067-2.5g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
2.5g
$1707.0 2025-03-18
Enamine
EN300-3456067-0.5g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
0.5g
$836.0 2025-03-18
Enamine
EN300-3456067-0.1g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
0.1g
$767.0 2025-03-18
Enamine
EN300-3456067-10.0g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
10.0g
$3746.0 2025-03-18
Enamine
EN300-3456067-1.0g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
1.0g
$871.0 2025-03-18
Enamine
EN300-3456067-5g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0
5g
$2525.0 2023-09-03
Enamine
EN300-3456067-0.25g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
0.25g
$801.0 2025-03-18
Enamine
EN300-3456067-0.05g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
0.05g
$732.0 2025-03-18
Enamine
EN300-3456067-5.0g
2-(2-chlorothiophen-3-yl)acetonitrile
893442-11-0 95.0%
5.0g
$2525.0 2025-03-18

2-(2-Chlorothiophen-3-yl)acetonitrile Related Literature

Additional information on 2-(2-Chlorothiophen-3-yl)acetonitrile

Comprehensive Analysis of 2-(2-Chlorothiophen-3-yl)acetonitrile (CAS No. 893442-11-0): Properties, Applications, and Industry Trends

2-(2-Chlorothiophen-3-yl)acetonitrile (CAS No. 893442-11-0) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This chlorothiophene derivative features a nitrile functional group, making it a versatile intermediate for synthesizing heterocyclic compounds. Recent studies highlight its role in developing crop protection agents and bioactive molecules, aligning with the growing demand for sustainable agriculture solutions.

The compound's physicochemical properties include a molecular weight of 157.61 g/mol and a density of approximately 1.32 g/cm³. Its thiophene ring structure contributes to enhanced electron delocalization, a feature exploited in organic electronics applications. Researchers are investigating its potential in OLED materials, as evidenced by a 15% year-over-year increase in patent filings related to thiophene-based semiconductors.

In pharmaceutical contexts, 2-(2-Chlorothiophen-3-yl)acetonitrile serves as a precursor for kinase inhibitors, with particular relevance to targeted cancer therapies. A 2023 market analysis revealed that 28% of newly approved small-molecule drugs contained thiophene moieties, underscoring the compound's strategic importance. Its nitrile group enables facile conversion to carboxylic acids or amides, streamlining drug discovery workflows.

Environmental considerations surrounding chlorinated compounds have spurred innovations in greener synthesis methods. Recent advancements employ microwave-assisted reactions to achieve 89% yield with reduced solvent consumption, addressing the pharmaceutical industry's push toward green chemistry principles. This aligns with Google Trends data showing a 210% increase in searches for "sustainable chemical synthesis" since 2021.

Quality control protocols for CAS No. 893442-11-0 typically involve HPLC purity analysis (≥98%) and GC-MS characterization. Storage recommendations emphasize protection from moisture at 2-8°C, with stability studies confirming 24-month shelf life under inert atmosphere. These specifications cater to stringent GMP manufacturing requirements in regulated industries.

Emerging applications in material science exploit the compound's ability to form coordination complexes with transition metals. Researchers at MIT recently demonstrated its utility in creating self-healing polymers, a breakthrough highlighted in Nature Materials. This development correlates with a 45% rise in academic publications mentioning "thiophene nanomaterials" over the past two years.

Market projections indicate 6.7% CAGR growth for thiophene derivatives through 2030, driven by expanding bioconjugation techniques and proteolysis-targeting chimera (PROTAC) drug development. Suppliers are responding with scalable production solutions, including continuous flow chemistry systems that improve batch-to-batch consistency of 2-(2-Chlorothiophen-3-yl)acetonitrile.

From an analytical perspective, the compound's chromatographic behavior has been extensively characterized using reverse-phase HPLC (Retention Time: 7.2 min, C18 column). These methodologies support quality assurance in contract manufacturing organizations (CMOs), where demand for certified reference materials has grown 18% annually since 2020.

Innovative derivatization strategies are unlocking new possibilities, particularly in fluorescent labeling applications. The chlorothiophene core enables selective functionalization at multiple positions, a property leveraged in developing molecular probes for live-cell imaging. This application niche shows particular promise in neurodegenerative disease research, according to recent Alzheimer's Association funding initiatives.

Regulatory landscapes continue to evolve, with the European Chemicals Agency (ECHA) adding new QSAR prediction models for nitrile-containing compounds in 2024. Proactive manufacturers are adopting computational toxicology tools to streamline compliance, reflecting broader industry shifts toward digital chemistry platforms.

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